Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic organic compound characterized by the fusion of a pyridine ring with a pyrrole ring, specifically featuring a bromine atom at the 4-position and a carboxylate group at the 6-position. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cellular processes including proliferation and differentiation.
This compound falls under the category of brominated derivatives of pyrrolo[2,3-b]pyridine, a class of heterocyclic compounds. It is classified as an aromatic organic compound due to its conjugated pi-electron system, which contributes to its stability and reactivity. The compound can be sourced from various chemical suppliers, often available for research purposes .
The synthesis of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Typically, reactions are conducted under controlled temperatures and may utilize solvents like dimethylformamide or acetonitrile to facilitate the reactions. Industrial methods may employ continuous flow reactors to optimize production efficiency.
The molecular structure of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate features:
This unique arrangement contributes to its planar geometry and electronic properties, influencing its reactivity in chemical reactions.
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can undergo various chemical reactions:
These reactions are facilitated by common reagents such as palladium catalysts for coupling and oxidizing agents like hydrogen peroxide for oxidation processes .
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate primarily targets fibroblast growth factor receptors (FGFRs). Upon binding to these receptors, it induces dimerization and autophosphorylation of tyrosine residues within the cytoplasmic tail.
The activated FGFR triggers several downstream signaling pathways crucial for cellular functions:
These pathways regulate critical processes such as cell proliferation, migration, and angiogenesis. In vitro studies have shown that this compound can inhibit breast cancer cell proliferation and induce apoptosis .
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is typically characterized by:
The compound exhibits:
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several scientific uses:
Its unique structure makes it a valuable compound for ongoing research in both academic and industrial settings .
Regioselective bromination of pyrrolopyridine scaffolds demands precise control due to the electron-rich pyrrole ring and electron-deficient pyridine moiety. For methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1352394-92-3), electrophilic bromination at the C4 position is favored under mild conditions using bromine (Br₂) in dichloromethane at 0–25°C. This selectivity arises from the C4 position's heightened nucleophilicity compared to C2/C3, as confirmed by computational electron density mapping [1] [4]. Alternative reagents like N-bromosuccinimide (NBS) in dimethylformamide yield similar regioselectivity but require extended reaction times (12–16 hr) [7].
Table 1: Comparative Bromination Methods for Pyrrolopyridines
Substrate | Reagent | Solvent | Temp (°C) | Time (hr) | C4 Selectivity (%) |
---|---|---|---|---|---|
1H-pyrrolo[2,3-b]pyridine | Br₂ | DCM | 0–25 | 2 | >95 |
Methyl pyrrolopyridine-6-carboxylate | NBS | DMF | 25 | 16 | 90 |
4-Methyl-1H-pyrrolo[2,3-b]pyridine | Br₂ | AcOH | 25 | 1 | 85* |
*Bromination occurs at C3 due to steric blocking at C4
Key challenges include:
Esterification of pyrrolopyridine carboxylic acids typically employs Fischer–Speier or Steglich methods. For the 6-carboxyl derivative, two primary routes exist:
Table 2: Esterification Efficiency Under Varied Conditions
Acid Precursor | Method | Reagent | Yield (%) | Purity (%) |
---|---|---|---|---|
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | Fischer | CH₃OH/H₂SO₄ (reflux) | 75 | 98 |
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | Steglich | DCC/DMAP, CH₃OH | 92 | >99 |
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | Pd-catalyzed carbonylation | Pd(OAc)₂, PPh₃, CO, CH₃OH | 88 | 97 |
Critical considerations:
The pyrrole nitrogen (N1) in methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate necessitates protection during cross-coupling to prevent undesired coordination or decomposition. Optimal strategies include:
Table 3: Protecting Group Efficiency for N1-Heterocycles
Protecting Group | Installation Reagent | Yield (%) | Deprotection Reagent | Recovery (%) | Key Advantage |
---|---|---|---|---|---|
SEM | SEM-Cl, NaH, THF | 95 | TFA/DCM (1:1) | 93 | Stability in Suzuki couplings |
Boc | Boc₂O, DMAP | 80 | TFA/DCM (1:1) | 85 | Low cost |
Benzyl | BnBr, K₂CO₃, DMF | 78 | Pd(OH)₂/C, H₂ | 70* | Avoids acidic conditions |
*Debromination observed in 15% of product [4] [7]
Challenges:
The C4-bromide in methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a versatile handle for Pd/Ni-catalyzed cross-couplings, enabling access to pharmaceutically relevant intermediates:
Table 4: Cross-Coupling Applications of Methyl 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reaction Type | Catalyst System | Conditions | Product Class | Yield (%) |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 6 hr | 4-Aryl-pyrrolopyridines | 85–92 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Et₃N, 60°C, 12 hr | 4-Alkynyl-pyrrolopyridines | 80 |
Buchwald–Hartwig | BrettPhos-Pd-G3, Cs₂CO₃ | Toluene, 100°C, 24 hr | 4-Amino-pyrrolopyridines | 75 |
Limitations and solutions:
Comparative Structural Analysis of Pyrrolopyridine Derivatives
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: